molecular formula C10H20N2 B13236597 N-Cyclopropyl-N,2-dimethylpiperidin-3-amine

N-Cyclopropyl-N,2-dimethylpiperidin-3-amine

Cat. No.: B13236597
M. Wt: 168.28 g/mol
InChI Key: PEFKTOPCZCCRRN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N,2-dimethylpiperidin-3-amine is a secondary amine featuring a piperidine ring substituted with a cyclopropyl group at the nitrogen atom and methyl groups at positions 2 and N. For instance, cyclopropanamine is frequently employed in nucleophilic substitution or reductive amination reactions with carbonyl-containing intermediates, as seen in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (yield: 17.9%, m.p. 104–107°C) . The compound’s structural complexity—combining a strained cyclopropane ring with a rigid piperidine scaffold—may confer unique physicochemical properties, such as enhanced metabolic stability or receptor-binding selectivity, common in bioactive amines .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N-cyclopropyl-N,2-dimethylpiperidin-3-amine

InChI

InChI=1S/C10H20N2/c1-8-10(4-3-7-11-8)12(2)9-5-6-9/h8-11H,3-7H2,1-2H3

InChI Key

PEFKTOPCZCCRRN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)N(C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N,2-dimethylpiperidin-3-amine typically involves the reaction of cyclopropylamine with 2,3-dimethylpiperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N,2-dimethylpiperidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl-N,2-dimethylpiperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N,2-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Cyclopropylamine Derivatives

N-Cyclopropyl-N-methylaniline (3)

  • Structure : Aromatic aniline derivative with N-cyclopropyl and N-methyl substituents.
  • Metabolic Fate: Undergoes single-electron transfer (SET) oxidation via horseradish peroxidase, generating a reactive aminium cation radical. This intermediate fragments to yield β-hydroxypropionic acid (17) and N-methylquinolinium (16) under aerobic conditions .
  • Comparison : Unlike N-Cyclopropyl-N,2-dimethylpiperidin-3-amine, the absence of a piperidine ring in compound 3 results in distinct metabolic pathways. The piperidine moiety in the target compound may sterically hinder SET oxidation, altering its metabolic stability.

N-Cyclopropyl-N,1,5-trimethylhexylamine

  • Structure : Linear hexyl chain with cyclopropyl and methyl groups at the amine .

Piperidine-Based Amines

N-(3-(2-Methylpiperidin-1-yl)propyl)acetamide Derivatives (e.g., 8{3,3})

  • Structure : Piperidine substituted with methyl groups and linked to aromatic systems via alkyl chains .
  • Comparison: The presence of a propylaminoethylbenzyl group in 8{3,3} introduces bulkier substituents, which may enhance lipophilicity but reduce aqueous solubility compared to the target’s compact cyclopropyl-piperidine framework.

3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

  • Structure : Piperazine and tetrahydro-2H-pyran moieties with trifluoromethylphenyl groups .
  • Activity : Such compounds often target G protein-coupled receptors (GPCRs) due to their structural mimicry of natural ligands. The target compound’s cyclopropyl group may similarly influence receptor interactions but lacks the fluorinated aromatic component seen here .

Pharmacologically Active Amines

N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB)

  • Structure : Nitrosamine with a 2-oxobutyl chain .
  • Carcinogenicity: Induces pancreatic ductal adenocarcinoma in >90% of male Syrian hamsters at low doses (2.3 mg/kg).

N-Cyclopropyl-N'-methyl-N'-piperidin-3-yl-pyrimidine-4,6-diamine hydrochloride

  • Structure : Pyrimidine core with cyclopropyl and piperidinyl substituents .
  • The target compound’s simpler structure may prioritize metabolic stability over pyrimidine-based bioactivity .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Synthesis Highlights Notable Properties/Activities Reference
This compound Piperidine N-Cyclopropyl, 2-CH₃, N-CH₃ Likely reductive amination Potential metabolic stability Inferred
N-Cyclopropyl-N-methylaniline (3) Aniline N-Cyclopropyl, N-CH₃ SET oxidation by HRP Forms β-hydroxypropionic acid
8{3,3} Piperidine 2-Methylpiperidin-1-yl, benzyl Borane-dimethylsulfide reduction High lipophilicity
M-2-OB Nitrosamine 2-Oxobutyl, CH₃ Oxidized nitrosamine Pancreatic carcinogen

Biological Activity

N-Cyclopropyl-N,2-dimethylpiperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to the piperidine family, characterized by a six-membered ring containing a nitrogen atom. The presence of the cyclopropyl group and the dimethyl substitutions on the piperidine ring contribute to its unique chemical properties and biological activities.

Property Description
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Solubility Soluble in organic solvents
Melting Point Not extensively documented

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems and may serve as an inhibitor or activator depending on the target:

  • Receptor Interaction : The compound exhibits binding affinity to specific receptors, potentially influencing pathways involved in neurological disorders.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, impacting processes such as neurotransmitter release.

Biological Activity

Research indicates that this compound has significant biological activities relevant to various therapeutic areas:

1. Neuropharmacology

Studies suggest that this compound can affect neurotransmitter systems, particularly those involving acetylcholine. Its potential as a cholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases like Alzheimer's.

2. Cancer Therapy

This compound has demonstrated cytotoxic effects in vitro against certain cancer cell lines. For example, it showed improved cytotoxicity compared to standard treatments in specific tumor models, indicating its potential as an anticancer agent .

3. Antioxidant Properties

Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Recent research has highlighted the compound's efficacy in various experimental models:

  • Study on Neuroprotective Effects : In a study examining its effects on neuronal cell lines, this compound was found to reduce apoptosis induced by oxidative stress .
  • Cytotoxicity Assessment : A comparative analysis revealed that this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells when compared to conventional chemotherapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
N-Cyclopropyl-N-methylpiperidin-3-amineCyclopropyl group; methyl substitutionModerate receptor binding
N-Cyclopropyl-N-ethylpiperidin-3-amineCyclopropyl group; ethyl substitutionVariable solubility impacts
N-Cyclopropyl-N,2-dimethylpyrrolidin-3-amineCyclopropyl group; pyrrolidine structureDistinct pharmacokinetic profile

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